The Discovery of Nojirimycin from Streptomyces Species: A Technical Guide
The Discovery of Nojirimycin from Streptomyces Species: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nojirimycin, a potent glycosidase inhibitor, represents a cornerstone in the study of carbohydrate-mimicking natural products. Its discovery from soil-dwelling bacteria of the genus Streptomyces marked a significant milestone in the field of glycobiology and drug development. This technical guide provides an in-depth exploration of the history of nojirimycin's discovery, detailing the producing organisms, fermentation and isolation protocols, structural elucidation, and its inhibitory activity. Furthermore, this guide outlines the biosynthetic pathway of nojirimycin and presents key quantitative data in a structured format for ease of reference.
Introduction: The Dawn of Iminosugars
The story of nojirimycin begins in the mid-20th century, a period of intense screening for novel antibiotics from microbial sources. Researchers identified a unique bioactive compound from the fermentation broth of several Streptomyces species, initially noting its antimicrobial properties.[1] This compound, later named nojirimycin, was the first natural product discovered to possess a sugar-like structure with a nitrogen atom replacing the endocyclic oxygen of the pyranose ring, establishing the class of molecules now known as iminosugars or azasugars.[2] This structural feature is the basis for its potent inhibitory activity against a wide range of glycosidases, enzymes crucial for carbohydrate metabolism and glycoprotein processing.
Producing Microorganisms
Nojirimycin and its derivatives have been isolated from various Streptomyces species. The initial discoveries were associated with strains isolated from soil samples collected in Japan.[3] Over the years, several species have been identified as nojirimycin producers, including:
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Streptomyces lavendulae [3]
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Streptomyces roseochromogenes [1]
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Streptomyces nojiriensis [1]
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Streptomyces ficellus [4]
Among these, Streptomyces lavendulae and Streptomyces ficellus have been subjects of fermentation optimization studies to enhance the production of nojirimycin and its more stable derivative, 1-deoxynojirimycin (DNJ).[4][5]
Fermentation for Nojirimycin Production
The production of nojirimycin is typically achieved through submerged fermentation of a producing Streptomyces strain. The composition of the fermentation medium and the culture conditions are critical for maximizing the yield of this secondary metabolite.
Fermentation Media Composition
Several media formulations have been developed to support the growth of Streptomyces and the production of nojirimycin. Below are examples of media used for different species:
Table 1: Fermentation Media for Nojirimycin Production
| Component | Streptomyces lavendulae UN-8[5] | Streptomyces nojiriensis JCM 3382[6] | Streptomyces ficellus JCM 4946[4] |
| Carbon Source | Glucose (5 g/L) | Glucose (5 g/L) | Glucose (13.6 g/L), Soluble Starch (40 g/L) |
| Nitrogen Source | Yeast Extract (10 g/L), KNO₃ (0.5 g/L) | Yeast Extract (10 g/L), KNO₃ (0.5 g/L) | Marine Broth Components |
| Minerals | K₂HPO₄·3H₂O (0.5 g/L), NaCl (0.5 g/L), MgSO₄·7H₂O (0.5 g/L) | K₂HPO₄ (0.5 g/L), MgSO₄·7H₂O (0.5 g/L), NaCl (0.5 g/L) | - |
| pH | 7.3 ± 0.1 | Not specified | 7.3 |
Experimental Protocol: Fermentation of Streptomyces ficellus
This protocol is based on a study that reported significantly enhanced nojirimycin production.[4]
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Seed Culture Preparation: Inoculate a loopful of Streptomyces ficellus from a slant into a 100 mL flask containing 30 mL of seed medium (e.g., Yeast Malt Extract Broth). Incubate at 28°C for 2-3 days on a rotary shaker at 180-200 rpm.
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Production Culture: Inoculate a 1 L flask containing 400 mL of production medium (Marine Broth supplemented with glucose and soluble starch) with a 1% (v/v) seed culture.
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Incubation: Incubate the production culture for 4-7 days at 28°C on a rotary shaker at 200 rpm.
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Monitoring: Monitor the production of nojirimycin periodically by taking samples and analyzing them using methods such as Gas Chromatography-Mass Spectrometry (GC-MS) after derivatization.
Extraction and Purification
The recovery of nojirimycin from the fermentation broth involves a multi-step process to separate it from other metabolites and media components.
Experimental Protocol: Extraction and Purification
This generalized protocol is based on common techniques used for the isolation of polar microbial metabolites.
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Cell Removal: Centrifuge the fermentation broth at high speed (e.g., 12,000 rpm for 20 minutes) to pellet the mycelia.[6]
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Clarification: Filter the supernatant through a membrane filter (e.g., 0.22 µm) to remove any remaining cells and solid particles.[4]
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Ion-Exchange Chromatography:
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Apply the clarified supernatant to a strong cation exchange resin column (e.g., Dowex 50W X8, H+ form).
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Wash the column extensively with deionized water to remove unbound impurities.
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Elute the bound nojirimycin using a gradient of aqueous ammonia (e.g., 0 to 2 M).
-
-
Further Purification:
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Concentrate the nojirimycin-containing fractions under reduced pressure.
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For higher purity, subject the concentrated sample to further chromatographic steps, such as silica gel chromatography or preparative High-Performance Liquid Chromatography (HPLC) using a suitable column (e.g., C18 or a polar column like HILIC).
-
Structural Elucidation
The determination of nojirimycin's unique structure was a critical step in its discovery. A combination of spectroscopic techniques was employed to establish its identity as 5-amino-5-deoxy-D-glucopyranose.[3]
Key Analytical Techniques
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are fundamental for determining the connectivity of atoms and the stereochemistry of the molecule.
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Mass Spectrometry (MS): High-resolution mass spectrometry provides the accurate molecular weight and elemental composition. Tandem MS (MS/MS) is used to fragment the molecule and gain further structural insights.[2]
-
X-ray Crystallography: This technique provides the definitive three-dimensional structure of the molecule in its crystalline form.[3]
Table 2: Key Spectroscopic Data for Nojirimycin
| Technique | Observation | Reference |
| ¹³C NMR (D₂O) | δ (ppm): 74.06, 71.39, 68.25, 61.04, 57.66 | [7] |
| Mass Spec (ESI-MS) | m/z: 180 [M+H]⁺ | [5] |
Glycosidase Inhibitory Activity
Nojirimycin is a broad-spectrum inhibitor of glycosidases, with activity against both α- and β-glucosidases, as well as other glycosidases. Its inhibitory potency is typically quantified by the half-maximal inhibitory concentration (IC₅₀).
Table 3: Glycosidase Inhibitory Activity of Nojirimycin and its Derivatives
| Compound | Enzyme | Source | IC₅₀ (µM) | Reference |
| Nojirimycin | α-Glucosidase | Yeast | - | |
| β-Glucosidase | Almonds | - | ||
| α-Mannosidase | Rat Epididymal | - | [3] | |
| 1-Deoxynojirimycin (DNJ) | α-Glucosidase | Yeast | 222.4 ± 0.50 | [8] |
| α-Glucosidase | Human | 0.04 | [9] | |
| Nojirimycin B | α-Mannosidase | Rat Epididymal | Potent Inhibition | [3] |
| β-Glucosidase | Apricot | Potent Inhibition | [3] |
Biosynthesis of Nojirimycin in Streptomyces
The biosynthesis of nojirimycin in Streptomyces lavendulae starts from a key intermediate of the glycolysis pathway, fructose-6-phosphate. The proposed pathway involves a series of enzymatic transformations to form the characteristic iminosugar ring.[5]
Proposed Biosynthetic Pathway
The key steps in the biosynthesis of nojirimycin, leading to the formation of 1-deoxynojirimycin (DNJ), are outlined below.[5]
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Isomerization: Glucose is converted to fructose-6-phosphate.
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Amination: An amino group is introduced at the C-2 position of fructose-6-phosphate.
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Dephosphorylation: The phosphate group at the C-6 position is removed.
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Oxidation/Reduction and Cyclization: A series of oxidation and reduction steps, followed by an intramolecular cyclization (C2-N-C6), forms the piperidine ring of nojirimycin.
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Dehydration and Reduction: Nojirimycin can be further converted to 1-deoxynojirimycin (DNJ) through dehydration and reduction steps.
// Nodes Glucose [label="Glucose", fillcolor="#F1F3F4", fontcolor="#202124"]; F6P [label="Fructose-6-phosphate", fillcolor="#F1F3F4", fontcolor="#202124"]; Intermediate1 [label="Aminated Intermediate", fillcolor="#F1F3F4", fontcolor="#202124"]; Nojirimycin [label="Nojirimycin", fillcolor="#4285F4", fontcolor="#FFFFFF"]; DNJ [label="1-Deoxynojirimycin", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Glucose -> F6P [label="Glycolysis"]; F6P -> Intermediate1 [label="Amination &\nDephosphorylation"]; Intermediate1 -> Nojirimycin [label="Oxidation/Reduction\n& Cyclization"]; Nojirimycin -> DNJ [label="Dehydration &\nReduction"]; } .dot *Caption: Proposed biosynthetic pathway of nojirimycin and 1-deoxynojirimycin in Streptomyces.
Experimental Workflows and Logical Relationships
The discovery and characterization of nojirimycin follow a logical workflow common in natural product research.
// Nodes Screening [label="Screening of Streptomyces Strains", fillcolor="#FBBC05", fontcolor="#202124"]; Fermentation [label="Fermentation & Production", fillcolor="#F1F3F4", fontcolor="#202124"]; Extraction [label="Extraction & Purification", fillcolor="#F1F3F4", fontcolor="#202124"]; Structure [label="Structural Elucidation\n(NMR, MS, X-ray)", fillcolor="#F1F3F4", fontcolor="#202124"]; Activity [label="Biological Activity Testing\n(Glycosidase Inhibition)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Lead [label="Lead Compound for\nDrug Development", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Screening -> Fermentation; Fermentation -> Extraction; Extraction -> Structure; Extraction -> Activity; Structure -> Activity; Activity -> Lead; } .dot *Caption: General workflow for the discovery and development of nojirimycin.
Conclusion
The discovery of nojirimycin from Streptomyces species opened up a new field of research into iminosugars and their therapeutic potential. As a potent glycosidase inhibitor, nojirimycin and its derivatives continue to be valuable tools for studying carbohydrate-related biological processes and serve as lead compounds for the development of drugs for various diseases, including diabetes and viral infections. The methodologies outlined in this guide provide a comprehensive overview for researchers aiming to work with this fascinating and important class of natural products.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Novel glycosidase inhibitors, nojirimycin B and D-mannonic-delta-lactam. Isolation, structure determination and biological property - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Enhanced production of nojirimycin via Streptomyces ficellus cultivation using marine broth and inhibitory activity of the culture for seeds of parasitic weeds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Novel Strategy to Regulate 1-Deoxynojirimycin Production Based on Its Biosynthetic Pathway in Streptomyces lavendulae - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. EP0423099A1 - Synthesis of nojirimycin derivatives - Google Patents [patents.google.com]
- 8. Synthesis, in vitro inhibitory activity, kinetic study and molecular docking of novel N-alkyl–deoxynojirimycin derivatives as potential α-glucosidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 1-deoxynojirimycin | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
